molecular formula C18H17N7O2S2 B2736664 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 894061-75-7

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2736664
CAS No.: 894061-75-7
M. Wt: 427.5
InChI Key: HLCJHMAOKSJDDZ-UHFFFAOYSA-N
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Description

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N7O2S2 and its molecular weight is 427.5. The purity is usually 95%.
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Biological Activity

The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates multiple functional groups that may interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

Molecular Structure and Properties

The compound’s molecular formula is C19H20N6O2S2C_{19}H_{20}N_6O_2S_2 with a molecular weight of approximately 426.53 g/mol. The structure features a triazole ring fused with a pyridazine moiety and includes an ethoxyphenyl group and a thiadiazole substituent. The presence of sulfur atoms in the thioether and thiadiazole components contributes to its unique chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₀N₆O₂S₂
Molecular Weight426.53 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Properties

Research indicates that triazole derivatives demonstrate significant anticancer activity due to their ability to inhibit key enzymes involved in tumor growth. The compound under discussion has shown promise in preliminary studies targeting cancer cell lines. For instance:

  • Mechanism of Action : Triazoles can disrupt cellular functions through enzyme inhibition, particularly affecting pathways critical for cancer cell proliferation.
  • Case Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Spectrum of Activity : It has been tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, showing effective inhibition at micromolar concentrations.
  • Potential Applications : These properties suggest potential uses in treating infections caused by resistant bacterial strains.

Other Biological Activities

Emerging research points to additional biological activities:

  • Anti-inflammatory Effects : Some derivatives within the triazole class have shown anti-inflammatory properties by modulating cytokine production.
  • Neuroprotective Effects : There is preliminary evidence suggesting neuroprotective effects in models of neurodegenerative diseases, though more research is needed to confirm these findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Key reagents include 4-ethoxyphenyl hydrazine and various acylating agents.
  • Reaction Conditions : Optimal conditions such as temperature control and solvent choice are crucial for maximizing yield and purity.
  • Analytical Techniques : High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization.

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S2/c1-3-27-13-6-4-12(5-7-13)14-8-9-15-21-23-18(25(15)24-14)28-10-16(26)19-17-22-20-11(2)29-17/h4-9H,3,10H2,1-2H3,(H,19,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCJHMAOKSJDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NN=C(S4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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